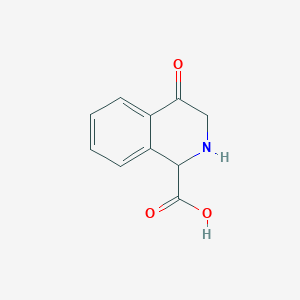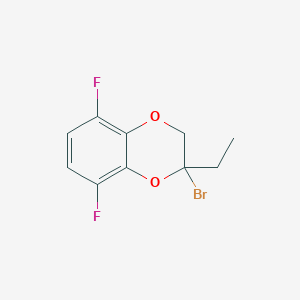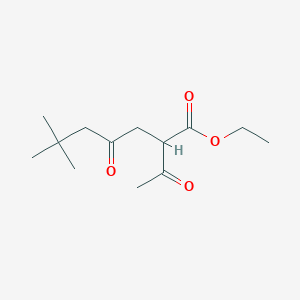![molecular formula C10H12OS B13203736 1-[(2-Methylphenyl)sulfanyl]propan-2-one CAS No. 112091-20-0](/img/structure/B13203736.png)
1-[(2-Methylphenyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Methylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a sulfanyl group attached to a phenyl ring and a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(2-Methylphenyl)sulfanyl]propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophenol with propan-2-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as alkyl halides or amines; reactions often require a base like sodium hydroxide or potassium carbonate
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(2-Methylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Methylpropyl)sulfanyl]propan-2-one: Similar structure but with a different alkyl group attached to the sulfanyl moiety.
1-[(2-Methylphenyl)sulfanyl]ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.
1-[(2-Methylphenyl)sulfanyl]butan-2-one: Similar structure but with a butan-2-one moiety
Uniqueness
1-[(2-Methylphenyl)sulfanyl]propan-2-one is unique due to its specific combination of a phenyl ring, sulfanyl group, and propan-2-one moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
112091-20-0 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-(2-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C10H12OS/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6H,7H2,1-2H3 |
InChI Key |
PIANHHJHCFFVSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl spiro[azetidine-3,2'-bicyclo[3.1.0]hexane]-2-carboxylate](/img/structure/B13203667.png)



![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)

![N-[1-(4-Ethylphenyl)ethyl]cyclopropanamine](/img/structure/B13203705.png)

![1-[(4-Bromo-3-fluorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13203712.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13203719.png)
![6-Methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13203729.png)

methyl]-1H-1,2,3-triazol-4-yl}methyl)amine](/img/structure/B13203731.png)
